propyl 4-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
PROPYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound is of interest in various fields, including pharmaceuticals, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Amidation Reaction: The tetrazole derivative is then reacted with 4-aminobenzoic acid to form the benzamido intermediate.
Esterification: Finally, the benzamido intermediate is esterified with propanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
PROPYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is studied for its ability to interact with various biological targets, including enzymes and receptors.
Material Science: Tetrazole derivatives are used in the development of new materials with unique properties, such as high thermal stability and energetic materials.
Mechanism of Action
The mechanism of action of PROPYL 4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
propyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C18H17N5O3/c1-2-11-26-18(25)14-3-7-15(8-4-14)20-17(24)13-5-9-16(10-6-13)23-12-19-21-22-23/h3-10,12H,2,11H2,1H3,(H,20,24) |
InChI Key |
CTBIEKGGLAUZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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